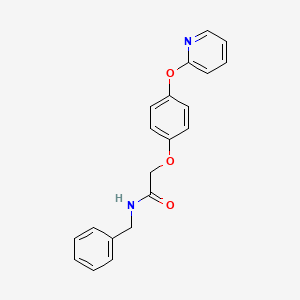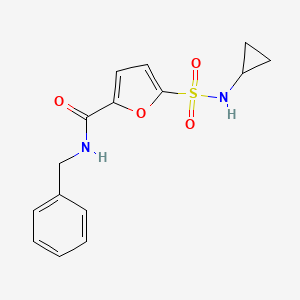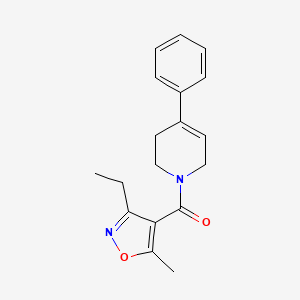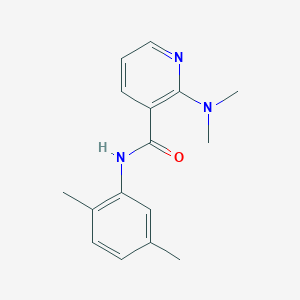![molecular formula C17H16N4O B7498165 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMB is a benzamide derivative that has been shown to have significant biological activity, particularly in the field of neuroscience. In
作用機序
The mechanism of action of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide also enhances the activity of the GABA-A receptor in the presence of GABA, leading to increased inhibition in the brain. This inhibition can lead to anticonvulsant effects and may also be responsible for the neuroprotective effects of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide are primarily due to its binding to the benzodiazepine site on the GABA-A receptor. This binding leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide also enhances the activity of the GABA-A receptor in the presence of GABA, leading to increased inhibition in the brain. This inhibition can lead to anticonvulsant effects and may also be responsible for the neuroprotective effects of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide.
実験室実験の利点と制限
One advantage of using 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows for more precise manipulation of the receptor and can lead to more accurate results. However, one limitation of using 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide is its relatively low potency compared to other benzodiazepines. This can make it more difficult to achieve the desired effects in lab experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide and how it interacts with the GABA-A receptor. Finally, there is potential for the development of more potent derivatives of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide that may have greater efficacy in lab experiments and potential therapeutic applications.
合成法
The synthesis of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 4-methyl-1,2,4-triazole-3-amine with 3-bromo-4-methylacetophenone, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained after purification through column chromatography. The purity of the final product is confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has been found to have potential applications in the field of neuroscience. It has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This binding leads to an increase in the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects. 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-3-4-9-15(12)17(22)19-14-8-5-7-13(10-14)16-20-18-11-21(16)2/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIJWQKFPVLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)

![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)
![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)
